molecular formula C17H20N2O4S B5584969 Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate CAS No. 5940-39-6

Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B5584969
CAS No.: 5940-39-6
M. Wt: 348.4 g/mol
InChI Key: ZTELUUOLOBJBTL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves the reaction of 2,6-dimethylphenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole in the presence of a base such as triethylamine to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency.

Chemical Reactions Analysis

Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Biological Activity

Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate (CAS No. 5940-39-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

  • Molecular Formula : C17H20N2O4S
  • Molecular Weight : 348.417 g/mol
  • Density : 1.264 g/cm³
  • LogP : 3.5325

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The thiazole ring structure is critical for its activity, facilitating interactions that can inhibit microbial growth and modulate inflammatory responses .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Methicillin-resistant S. aureus1 µg/mL
Vancomycin-resistant E. faecium2 µg/mL
Drug-resistant Candida strainsVariable; some > fluconazole

In vitro studies demonstrated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against resistant strains of Candida .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production in cell lines exposed to inflammatory stimuli. This suggests a potential therapeutic role in managing conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessed the efficacy of this compound against various resistant bacterial strains. Results indicated significant inhibition comparable to standard antibiotics like daptomycin and vancomycin .
  • Cancer Cell Viability : Research exploring the anticancer potential of thiazole derivatives revealed that this compound exhibited selective cytotoxicity against Caco-2 colorectal adenocarcinoma cells while showing less effect on A549 lung adenocarcinoma cells .
  • Structure Activity Relationship (SAR) : Investigations into the structure activity relationship have indicated that modifications on the thiazole ring can enhance or diminish biological activity, suggesting avenues for further development of more potent derivatives .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives to evaluate differences in biological activities:

Compound Name Activity Profile
Ethyl 2-[(2,6-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiopheneModerate antibacterial activity
Ethyl 2-[[(3-chloro)phenoxy]acetyl]amino]-1,3-thiazoleLower antifungal efficacy compared to target

These comparisons highlight the unique efficacy of this compound in certain biological contexts.

Properties

IUPAC Name

ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-22-15(21)8-13-10-24-17(18-13)19-14(20)9-23-16-11(2)6-5-7-12(16)3/h5-7,10H,4,8-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTELUUOLOBJBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352090
Record name ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5940-39-6
Record name ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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